Product packaging for 2-Nitro-4-(p-tolylethynyl)aniline(Cat. No.:CAS No. 2204040-32-2)

2-Nitro-4-(p-tolylethynyl)aniline

Cat. No.: B2888365
CAS No.: 2204040-32-2
M. Wt: 252.273
InChI Key: QYLWIBSSJGVJOC-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Ethynyl (B1212043) Compound Chemistry

2-Nitro-4-(p-tolylethynyl)aniline is a nitroaromatic compound, a class of molecules characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring. This property is fundamental to the behavior of nitroaromatics in various chemical reactions.

The ethynyl group (-C≡CH), in this case substituted with a p-tolyl group, places the compound within the family of alkynes. The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of chemical transformations. mdpi.com The combination of a nitro group and an ethynyl group on the same aromatic scaffold creates a molecule with a rich and complex reactivity profile, offering multiple sites for chemical modification.

Significance in Contemporary Organic Synthesis and Materials Science Research

The unique arrangement of functional groups in this compound makes it a valuable building block in modern organic synthesis. The presence of the nitro group, a versatile functional group, allows for transformations into other functionalities such as amino groups, which are crucial in the synthesis of a wide array of organic molecules. mdpi.comsci-hub.se The ethynyl moiety is particularly useful in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new compounds.

In the realm of materials science, aniline (B41778) derivatives are precursors to conducting polymers and other functional materials. ontosight.aisci-hub.se The extended π-system created by the aromatic ring and the tolylethynyl group in this compound suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net The nitro group can also play a role in the detection of certain substances, as nitroaromatic compounds have been investigated for their quenching effects on the fluorescence of other molecules. nih.govresearchgate.net

Overview of Prior Research on Related Aniline Derivatives and Nitroalkynes

Research into simpler aniline derivatives has laid a broad foundation for understanding compounds like this compound. Aniline itself is a cornerstone of industrial chemistry, used in the production of dyes, pharmaceuticals, and polymers. sci-hub.seresearchgate.netopenaccessjournals.com Studies on substituted anilines have explored how different functional groups affect their physical and chemical properties, including their polymerizability and electronic structure. acs.org For instance, the synthesis of p-nitroaniline from aniline is a classic example of electrophilic aromatic substitution, a key reaction in organic chemistry. bionity.com

The study of nitroalkynes, compounds containing both a nitro group and a carbon-carbon triple bond, has been more challenging due to their inherent instability. nih.govnih.gov The first successful synthesis of a nitroalkyne was reported in 1969. mdpi.com Subsequent research has focused on developing methods to handle these reactive intermediates, often by generating them in situ or by using more stable equivalents. nih.govnih.gov These investigations into the synthesis and reactivity of nitroalkynes are crucial for unlocking their potential as powerful synthetic tools. mdpi.comnih.govnih.gov The knowledge gained from these studies provides a critical framework for the synthesis and exploration of more complex molecules like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B2888365 2-Nitro-4-(p-tolylethynyl)aniline CAS No. 2204040-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-methylphenyl)ethynyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11-2-4-12(5-3-11)6-7-13-8-9-14(16)15(10-13)17(18)19/h2-5,8-10H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLWIBSSJGVJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitro 4 P Tolylethynyl Aniline

Direct Synthesis Approaches to 2-Nitro-4-(p-tolylethynyl)aniline

Direct, single-step synthesis of this compound from simple precursors is not commonly documented in the literature. The complexity of the target molecule, with its specific arrangement of three different functional groups, necessitates multi-step synthetic sequences. Such sequences typically involve the construction of a substituted aniline (B41778) or nitrobenzene (B124822) core, followed by the introduction of the remaining functional groups. For instance, methods like the catalytic 1,4-aminohydroxylation of dienes using anilines can produce complex amino alcohols, but a direct route to the target compound is not apparent. rsc.org The synthesis generally proceeds through the formation of key precursors, which are then elaborated using functional group interconversions.

Precursor Synthesis and Functional Group Interconversions

The construction of this compound is most effectively achieved by building the molecule from key precursors, utilizing well-established reactions to introduce the nitro, amino, and ethynyl (B1212043) groups in a controlled manner.

Nitration of p-Tolylethynyl-substituted Aniline Precursors

One potential pathway to the target molecule involves the nitration of a p-tolylethynyl-substituted aniline precursor, such as 4-(p-tolylethynyl)aniline. However, the direct nitration of anilines using standard nitrating agents like a mixture of nitric acid and sulfuric acid presents significant challenges. youtube.com The highly activating amino group makes the aromatic ring susceptible to over-oxidation, often leading to the formation of tarry by-products. youtube.comstackexchange.com

Furthermore, in the strongly acidic conditions, the amine group is protonated to form an anilinium ion. stackexchange.com This ion is a deactivating group and a meta-director, which would lead to the undesired 3-nitro isomer. youtube.comstackexchange.com To overcome these issues, a common strategy is to protect the amino group, typically by acetylation to form an acetanilide. This protected group is less activating and sterically hinders the ortho positions, favoring nitration at the para position. In the case of a 4-substituted precursor like 4-(p-tolylethynyl)acetanilide, nitration would be directed to the positions ortho to the activating acetamido group, which are the 2- and 6-positions of the ring. The regioselectivity would be influenced by the steric and electronic effects of both the acetamido and the p-tolylethynyl groups. ulisboa.pt Subsequent deprotection would then yield the desired nitroaniline.

Ethynylation of Nitroaniline Precursors (e.g., Sonogashira Coupling)

A more common and regiochemically precise method is the ethynylation of a suitable nitroaniline precursor. This typically involves the Sonogashira coupling reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govrsc.orgrsc.org

In this approach, a di-substituted aniline, such as 4-bromo-2-nitroaniline (B116644) or 4-iodo-2-nitroaniline, is coupled with 1-ethynyl-4-methylbenzene (p-tolylacetylene). The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This strategy definitively places the ethynyl group at the 4-position and the nitro group at the 2-position, avoiding the regioselectivity issues associated with the nitration of a pre-formed aniline. The Sonogashira reaction is widely used in the synthesis of functionalized acetylenes due to its reliability and tolerance for various functional groups. ru.nlresearchgate.net For example, the synthesis of 3,5-Dinitro-2-(p-tolylethynyl)pyridine was successfully achieved by coupling 2-chloro-3,5-dinitropyridine (B146277) with p-tolylacetylene, demonstrating the viability of this approach for similar structures. nih.govsemanticscholar.org

Buchwald-Hartwig Coupling Strategies for Anilines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While it is a cornerstone for synthesizing substituted anilines from aryl halides and amines, its direct application to the final step of forming this compound is less common than the Sonogashira coupling. wikipedia.orgrug.nl

However, Buchwald-Hartwig coupling is a crucial strategy for the synthesis of the necessary precursors. rug.nl For instance, it could be employed to synthesize a complex aryl amine that is later subjected to nitration or ethynylation. The reaction's development has led to several generations of highly efficient catalyst systems capable of coupling a wide array of amines and aryl halides with excellent functional group tolerance. wikipedia.orgnih.gov This makes it an indispensable tool in the broader synthetic plan for complex molecules like the target compound.

Advanced Catalytic Approaches in Synthesis

The synthesis of complex organic molecules like this compound heavily relies on advanced catalytic methods, which offer high efficiency, selectivity, and milder reaction conditions compared to classical methods. diva-portal.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are central to the most effective synthetic routes for this compound. The Sonogashira coupling is the most pertinent example for the final C-C bond formation. researchgate.netchim.it

The success of these reactions hinges on the catalyst system, which typically consists of a palladium source and a supporting ligand. Research has yielded a diverse array of ligands that fine-tune the catalyst's activity and stability, including phosphine (B1218219) ligands (e.g., triphenylphosphine, bulky alkylphosphines) and N-heterocyclic carbenes (NHCs). ru.nlrug.nl

Below are tables detailing typical conditions and findings for Sonogashira couplings, which are directly applicable to the synthesis of this compound from a 4-halo-2-nitroaniline precursor.

Table 1: Palladium Catalyst Systems for Sonogashira Coupling
Palladium SourceLigandCo-catalystKey FeaturesReference
Pd(PPh₃)₂Cl₂Triphenylphosphine (integral)CuIClassic, widely used system for coupling aryl halides with alkynes. nih.govnih.gov
Pd(OAc)₂Di(1-adamantyl)-benzyl-phosphonium bromideNone specifiedUsed in acyl Sonogashira reactions, adaptable for standard couplings. mdpi.com
[DTBNpP]Pd(crotyl)ClDi-tert-butylneopentylphosphine (DTBNpP)None (Copper-free)Air-stable precatalyst enabling room-temperature reactions with challenging substrates. nih.gov
Pd(OAc)₂XPhosNone specifiedEffective for tandem Sonogashira-cyclisation reactions in aqueous media. nih.gov
Pd(PPh₃)₄Triphenylphosphine (integral)CuIPopular but lacks air stability; often requires higher temperatures. nih.gov
Table 2: Research Findings on Sonogashira Reaction Conditions
SubstratesCatalyst SystemSolvent/BaseTemperatureYieldReference
2-Chloro-3,5-dinitropyridine + p-tolylacetylenePd(PPh₃)₂Cl₂, CuITriethylamine40 °C63% nih.gov
Aryl bromides + Terminal alkynes[DTBNpP]Pd(crotyl)Cl (2.5 mol%)DMSO / TMPRoom Temp.Up to 97% nih.gov
2-Iodoaniline + Terminal alkynePd(OAc)₂/XPhosWater with TPGS-750-M surfactant80 °CNot specified nih.gov
2-Iodo-4-methylaniline + 4-ethynylanisolePdCl₂(PPh₃)₂, CuITriethylamineRoom Temp.Not specified nih.gov

Gold-Catalyzed Heterocyclizations

Gold catalysis, particularly with gold(I) complexes, has become a powerful tool for the synthesis of heterocyclic compounds due to the ability of gold to act as a soft, carbophilic π-acid. mdpi.com In the context of this compound, gold catalysts are primarily employed to activate the alkyne functionality towards intramolecular nucleophilic attack by the adjacent amino group. This activation facilitates heterocyclization reactions, leading to the formation of indole (B1671886) derivatives.

The typical mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. The proximate amino group can then attack the activated alkyne in a cyclization reaction. For ortho-aminoarylacetylene fragments, this often proceeds via a 5-endo-dig cyclization pathway to furnish a five-membered pyrrole (B145914) ring, which is the core of the indole system. chim.it The reaction's success hinges on the catalyst's ability to tolerate the electron-withdrawing nitro group while effectively activating the alkyne. Gold catalysts supported on metal oxides like TiO₂ or CeO₂ have also been shown to catalyze reactions involving anilines and nitroaromatics under mild conditions. researchgate.net

Table 1: Representative Conditions for Gold-Catalyzed Heterocyclization

Catalyst System Co-catalyst/Additive Solvent General Temperature
Ph₃PAuCl AgOTf Dioxane, Toluene Room Temp. to 80 °C
[(JohnPhos)Au(NCMe)]SbF₆ None DCM, DCE Room Temperature
Au/TiO₂ None (Aerobic Oxidation) Toluene ~100 °C

This table illustrates typical catalytic systems used in gold-catalyzed transformations of alkynes and anilines, which are applicable to the heterocyclization of this compound. Data sourced from representative studies in gold catalysis. mdpi.comresearchgate.net

Copper-Catalyzed Reactions

Copper catalysis is a versatile and cost-effective alternative for mediating reactions involving aniline and alkyne functionalities. beilstein-journals.orgbeilstein-journals.org For substrates like this compound, copper catalysts are instrumental in C-N bond formation and multicomponent reactions. A notable application is in condensation/bicycloaromatization reactions. For instance, a reaction using a close analog, 2-(p-tolylethynyl)aniline (B1601917), with another arylalkyne in the presence of a Cu(I) catalyst can lead to functionalized C–N axial biaryl compounds. nih.gov This process involves the formation of an enamine intermediate, which then undergoes selective tandem cyclizations, including a 5-endo-dig nitrocyclization. nih.gov

The use of Cu(I) catalysts, often in conjunction with a base, is crucial for suppressing numerous potential side reactions, thereby achieving high selectivity and yield. nih.gov Furthermore, copper catalysts have been successfully used in the preparation of other nitroaniline derivatives. For example, the synthesis of 2-nitro-4-trifluoromethylaniline from 4-chloro-3-nitro-benzotrifluoride and ammonia (B1221849) is effectively promoted by a copper catalyst. google.com This demonstrates the catalyst's compatibility with the nitroaniline scaffold under elevated temperatures. google.com

Table 2: Common Conditions for Copper-Catalyzed Reactions

Catalyst Base/Additive Solvent General Temperature
CuI Cs₂CO₃ HFIP ~60 °C
Cu(OTf)₂ 2,2′-bipyridine (ligand) DCE ~80 °C
Cu(OAc)₂ 2,6-lutidine CH₂Cl₂ Room Temperature
Copper powder/salts Aqueous Ammonia Water 80-150 °C

This table summarizes typical conditions for copper-catalyzed reactions relevant to the synthesis and transformation of nitroanilines and aryl alkynes. Data is compiled from various studies on copper catalysis. nih.govgoogle.comnih.govorganic-chemistry.org

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The synthesis of a multifunctional molecule like this compound requires precise control over chemo- and regioselectivity. The molecule possesses three distinct reactive functionalities: the nucleophilic amino group, the electron-withdrawing nitro group, and the versatile ethynyl group. The interplay between these groups dictates the outcome of synthetic transformations.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, in catalytic heterocyclization, the catalyst must selectively activate the alkyne for attack by the amino group without promoting undesired reactions at the nitro group. The choice of a soft Lewis acid like gold(I) is ideal for this, as it has a high affinity for the soft alkyne π-system over the harder oxygen atoms of the nitro group. mdpi.com

Regioselectivity concerns the direction of bond formation. In the case of heterocyclization, the amino group can, in principle, lead to different ring sizes. However, the formation of five-membered indole rings via 5-endo-dig cyclization is generally favored kinetically and thermodynamically in such systems. chim.it The nature and position of substituents on the aromatic ring can significantly influence the regioselectivity of cyclization. For related quinoxaline (B1680401) substrates, the arrangement of substituents in the aryl fragment has been shown to affect whether a 6-endo-dig or an alternative 5-endo-dig cyclization occurs. researchgate.net In multicomponent reactions, achieving high regioselectivity is critical to avoid the formation of constitutional isomers, a challenge that can be overcome by careful selection of catalyst and reaction conditions. nih.govthieme-connect.com

Table 3: Functional Group Reactivity and Selectivity Control

Functional Group Reactivity Potential Competing Reactions Control Strategy
Aniline (-NH₂) Nucleophilic N-alkylation, N-arylation, Oxidation Use of protecting groups; Catalyst choice (e.g., Pd for cross-coupling, Au for alkyne activation)
Alkyne (-C≡C-) Electrophilic (when activated), undergoes coupling Homocoupling (Glaser), Hydration, Cycloaddition π-acidic catalysts (Au, Cu); Controlled stoichiometry; Ligand choice
Nitro (-NO₂) Electron-withdrawing, reducible Reduction to amine, displacement in nucleophilic aromatic substitution Mild reaction conditions; Use of chemoselective reducing agents if reduction is desired

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce environmental impact through innovative methods. researchgate.net The synthesis of complex molecules like this compound can benefit significantly from these principles.

A core tenet of green chemistry is the use of catalysis. mdpi.com The gold- and copper-catalyzed reactions discussed above are prime examples of this principle in action. Catalytic processes, which require only small amounts of the catalyst, are superior to stoichiometric reactions in terms of atom economy and waste reduction. ekb.eg They often allow for reactions to proceed under milder conditions, which reduces energy consumption. researchgate.net

Further aspects of green chemistry applicable to this synthesis include:

Safer Solvents and Reaction Conditions : Efforts are ongoing to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.netmdpi.com While many organometallic reactions still rely on traditional solvents, research into aqueous-phase catalysis is expanding.

Waste Prevention : Catalytic, one-pot, and tandem reactions are designed to minimize purification steps and the generation of waste products. The copper-catalyzed tandem reaction that forms multiple bonds in a single operation is a highly efficient and green approach. nih.gov

Designing Safer Chemicals : A fundamental goal of green chemistry is to design molecules with minimal toxicity. mdpi.com While the properties of the target molecule are fixed, the synthetic pathway chosen can avoid the use and generation of highly hazardous substances. For example, using catalytic nitration methods can avoid the traditional use of dangerous concentrated nitric and sulfuric acid mixtures. ekb.eg

Table 4: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis of this compound
Catalysis Use of Au and Cu catalysts increases reaction efficiency and reduces need for stoichiometric reagents. mdpi.com
Atom Economy Cyclization and addition reactions incorporate most atoms from reactants into the final product.
Less Hazardous Chemical Syntheses Catalytic methods can replace harsher, traditional methods (e.g., for nitration). ekb.eg
Energy Efficiency Catalysts can lower the activation energy, allowing for reactions at lower temperatures and pressures. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Nitro 4 P Tolylethynyl Aniline

Reactivity of the Nitro Group

The nitro group in 2-Nitro-4-(p-tolylethynyl)aniline is a key site for chemical modification, primarily through reduction to an amino group or by participating in nucleophilic aromatic substitution reactions.

Reduction Reactions to Amino Functionality

The reduction of the aromatic nitro group to an aniline (B41778) is a fundamental and widely utilized transformation in organic chemistry. wikipedia.orgorgoreview.comyoutube.com This conversion can be achieved using a variety of reducing agents and conditions, each with its own advantages in terms of selectivity and functional group tolerance. wikipedia.org

Commonly employed methods for the reduction of nitroarenes to anilines include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction using metals in acidic media, such as iron in the presence of hydrochloric acid. wikipedia.orgyoutube.com Other effective reducing agents include sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride. wikipedia.org For instance, the Zinin reduction utilizes sulfides as the reductant in a protic solvent. sioc-journal.cn The choice of reagent is often dictated by the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

The reduction of the nitro group in this compound to the corresponding diamine is a critical step in the synthesis of various heterocyclic compounds and other complex molecules. This transformation provides a precursor for further functionalization, such as the construction of benzimidazoles or other nitrogen-containing ring systems.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds to Anilines

Reagent System Description
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni) A common and efficient method for nitro group reduction. wikipedia.orgyoutube.com
Metal/Acid (e.g., Fe/HCl, Sn/HCl) A classic and cost-effective method for large-scale reductions. wikipedia.orgyoutube.com
Sodium Hydrosulfite (Na₂S₂O₄) A mild reducing agent often used for selective reductions. wikipedia.org
Sodium Sulfide (Na₂S) or Zinin Reduction Utilizes sulfide as the reductant, particularly useful in certain contexts. wikipedia.orgsioc-journal.cn
Tin(II) Chloride (SnCl₂) A versatile reducing agent for nitro groups. wikipedia.org

Nucleophilic Aromatic Substitution Processes

The presence of a strong electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of suitable leaving groups on the ring by a variety of nucleophiles. While the parent compound does not have an inherent leaving group other than the nitro group itself in some specific cases, derivatives of this compound can be designed to undergo SNAr reactions. For example, a halogen atom positioned ortho or para to the nitro group would be highly susceptible to substitution.

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group in this compound is a hub of reactivity, readily participating in cycloaddition reactions and metal-catalyzed functionalizations. rsc.org

Cycloaddition Reactions (e.g., [3+2] and [4+2] Cycloadditions)

Alkynes are excellent substrates for cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds. pageplace.de The ethynyl group in this compound can act as a dienophile or a dipolarophile in these transformations.

In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, the alkyne can react with a conjugated diene to form a six-membered ring. pageplace.demdpi.com This approach is highly valuable for the synthesis of substituted cyclohexadiene derivatives. The reactivity of the alkyne in these reactions can be influenced by the electronic nature of the substituents on both the alkyne and the diene.

[3+2] Cycloadditions, or 1,3-dipolar cycloadditions, involve the reaction of the alkyne with a 1,3-dipole to generate a five-membered heterocyclic ring. This is a versatile method for the synthesis of a wide array of heterocycles, such as pyrazoles, isoxazoles, and triazoles, depending on the nature of the 1,3-dipole used. Research has shown the utility of related nitro-enyne systems in palladium-catalyzed [4+2] cycloadditions. researchgate.net

Metal-Catalyzed Alkyne Functionalizations

The ethynyl group is highly amenable to a wide range of transition metal-catalyzed transformations, which significantly expands the synthetic utility of this compound. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the alkyne carbons.

Palladium-catalyzed reactions, such as the Sonogashira coupling, are fundamental in the synthesis of the parent compound itself, typically by coupling a terminal alkyne with an aryl halide. bohrium.commdpi.com Beyond its synthesis, the alkyne can undergo further metal-catalyzed reactions. For example, hydrofunctionalization reactions, catalyzed by metals like nickel, can introduce various functionalities across the triple bond. researchgate.net

Copper(I) catalysis has been employed in the selective condensation and bicycloaromatization of 2-(p-tolylethynyl)aniline (B1601917) with other arylalkynes to construct C–N axial biaryl compounds. rsc.org Transition metal-catalyzed annulation reactions of alkynes are also a powerful tool for building complex cyclic structures. rsc.org

Table 2: Examples of Metal-Catalyzed Reactions of the Ethynyl Group

Reaction Type Catalyst/Reagent Example Product Type
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N Aryl-substituted alkyne mdpi.com
Cyclization/Annulation Pd(OAc)₂, various ligands Indole (B1671886) derivatives bohrium.com
Condensation/Bicycloaromatization CuI, Cs₂CO₃ C–N axial biaryl compounds rsc.org
Hydrofunctionalization Ni(II) complexes Functionalized alkenes researchgate.net

Reactivity of the Aniline Moiety

The amino group of the aniline moiety in this compound exhibits nucleophilic character and can participate in a variety of chemical transformations. rsc.org Its reactivity is somewhat attenuated by the electron-withdrawing nitro group on the same ring.

The aniline nitrogen can act as a nucleophile, attacking electrophilic centers. For instance, it can react with aldehydes and ketones to form imines or enamines. rsc.orgunimi.it This reactivity is central to many multi-component reactions and the synthesis of heterocyclic systems.

Furthermore, the aniline group can be a directing group in certain metal-catalyzed C-H activation/functionalization reactions. nih.gov It can also be acylated, alkylated, or diazotized to introduce further diversity into the molecular structure. The cyclization of 2-alkynylaniline derivatives is a well-established method for the synthesis of indoles, often catalyzed by transition metals like palladium. bohrium.com In these reactions, the aniline nitrogen acts as an intramolecular nucleophile, attacking the activated alkyne.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring in this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The outcome of such reactions is governed by the directing effects of the substituents already present on the ring.

The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. Conversely, the nitro (-NO₂) group is a strong deactivating group and is meta-directing. In the case of this compound, the 4-position is occupied by the p-tolylethynyl group. Therefore, the directing effects of the amino and nitro groups are focused on the remaining open positions (3, 5, and 6).

Amino group (-NH₂) directs to: Positions 3 (ortho) and 5 (para-like, relative to the amino group across the ring).

Nitro group (-NO₂) directs to: Positions 4 (blocked) and 6 (meta).

The combined influence suggests that incoming electrophiles would preferentially substitute at position 6, which is meta to the deactivating nitro group and ortho to the activating amino group. However, direct electrophilic substitution on anilines, especially under strongly acidic conditions typical for nitration or sulfonation, can be complex. shaalaa.com The basic amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. shaalaa.com This would alter the substitution pattern, potentially leading to a mixture of products.

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic due to oxidation of the highly activated ring and the formation of the anilinium ion. shaalaa.com To control the reaction and favor the para-product, the amino group is typically protected, for instance, by acetylation to form an acetanilide. magritek.com For this compound, further nitration would likely require careful control of reaction conditions to avoid unwanted side reactions.

Sulfonation: Sulfonation involves treating the aromatic ring with sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄). masterorganicchemistry.com Similar to nitration, the amino group's basicity can complicate the reaction. Sulfonation is a reversible process, a property that can be used strategically in synthesis. libretexts.org

Halogenation: Anilines are highly reactive towards halogenation. The reaction often proceeds rapidly and can lead to polysubstitution. To achieve monosubstitution, the reactivity of the aniline ring is often attenuated by protecting the amino group. For this compound, halogenation would be directed by the existing substituents, with steric hindrance from the bulky p-tolylethynyl group also playing a role.

Condensation Reactions

The primary amine functionality of this compound makes it a suitable substrate for condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones. These reactions typically involve the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an imine (or Schiff base).

The nucleophilicity of the amino group in this compound is reduced by the electron-withdrawing effect of the ortho-nitro group. Despite this, it can participate in such transformations. For instance, studies on related 2-alkynylbenzaldehydes have shown successful condensation with anilines as a key step in the synthesis of complex heterocyclic systems like 1,2-dihydroisoquinolines. researchgate.netnih.gov In a similar vein, 2-(p-tolylethynyl)aniline has been shown to undergo condensation with 2'-phenylethynylacetophenone in a copper-catalyzed reaction. rsc.org This suggests that this compound could react with various aldehydes and ketones to furnish the corresponding imine derivatives, which can be valuable intermediates for further synthetic elaborations. The stability of the resulting products, such as hemiaminals, can be influenced by solvent polarity and the electronic nature of the substituents on the reaction partners. mdpi.com

Cascade and Multicomponent Reactions Involving the Compound

The unique arrangement of functional groups in this compound makes it an attractive building block for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. mdpi.com

The presence of the alkyne, the aniline, and the nitro group offers multiple points of reactivity that can be harnessed in sequential or concerted transformations. Research on similar structures highlights this potential. For example, three-component reactions involving 2-alkynylbenzaldehydes, anilines, and dialkyl phosphites have been developed to synthesize α-aminophosphonates and 1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov A key model reaction studied was the condensation of 2-(p-tolylethynyl)benzaldehyde, aniline, and dibutyl phosphite. nih.gov

A notable example that underscores the potential of the 2-(alkynyl)aniline scaffold is the copper(I)-catalyzed selective condensation/bicycloaromatization of 2-(p-tolylethynyl)aniline and 2'-phenylethynylacetophenone to form C-N axial biaryl compounds. rsc.org This complex transformation involves the selective formation of multiple C-N and C-C bonds in one pot. rsc.org Such precedents strongly suggest that this compound could serve as a valuable precursor in similar MCRs and cascade sequences to generate diverse and complex heterocyclic scaffolds.

Derivatization Strategies and Functional Group Interconversions

Functional group interconversions are essential transformations in organic synthesis that allow for the strategic modification of a molecule's reactive sites. fiveable.me For this compound, the primary targets for such derivatization are the nitro and amino groups.

Reduction of the Nitro Group: One of the most significant transformations for this compound is the reduction of the nitro group to a primary amine. This conversion yields 4-(p-tolylethynyl)benzene-1,2-diamine, a highly valuable intermediate for the synthesis of benzimidazoles, which are key components in many pharmaceuticals. wikipedia.org Several methods are available for this reduction:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) is a common and efficient method. fiveable.me

Metal/Acid Systems: Reagents such as tin (Sn) in hydrochloric acid (HCl) or zinc (Zn) in acetic acid are also effective for reducing aromatic nitro groups to anilines. fiveable.me

Reactions of the Amino Group: The amino group itself can be derivatized to alter its reactivity or to install different functionalities.

Acetylation: Reaction with acetic anhydride (B1165640) or acetyl chloride converts the amino group into an acetamido group. This is a common strategy to protect the amine or to moderate its activating effect during electrophilic aromatic substitution. wikipedia.orgstackexchange.com

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) would yield a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of substituents onto the aromatic ring. wikipedia.org

The table below summarizes some key derivatization strategies for this compound.

Functional Group Transformation Reagents Product Type Reference
Nitro (-NO₂)ReductionH₂, Pd/C or Sn/HClDiamine fiveable.mewikipedia.org
Amino (-NH₂)AcetylationAcetic AnhydrideAcetanilide wikipedia.orgstackexchange.com
Amino (-NH₂)DiazotizationNaNO₂, HClDiazonium Salt wikipedia.org

These interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a versatile starting material for a wide range of more complex target molecules.

Structural Elucidation and Spectroscopic Characterization of 2 Nitro 4 P Tolylethynyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

In the ¹H NMR spectrum of 2-Nitro-4-(p-tolylethynyl)aniline, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the aniline (B41778) ring, being influenced by the electron-withdrawing nitro group and the electron-donating amino group, would exhibit characteristic chemical shifts and splitting patterns. The protons on the p-tolyl group would also show a distinct pattern, typically an AA'BB' system, due to their symmetry.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H on aniline ring (ortho to NH₂)~6.8-7.0d~8.5
H on aniline ring (meta to NH₂)~7.5-7.7dd~8.5, ~2.0
H on aniline ring (ortho to NO₂)~8.0-8.2d~2.0
Protons on p-tolyl ring~7.2-7.5m (AA'BB')-
Methyl protons (-CH₃)~2.4s-
Amine protons (-NH₂)Broad singlet--

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The presence of the nitro group, amino group, and the alkyne moiety would significantly influence the chemical shifts of the aromatic and acetylenic carbons.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-NH₂~145-150
C-NO₂~140-145
C-alkyne (aniline side)~90-95
C-alkyne (tolyl side)~85-90
Quaternary C of tolyl ring~138-142
CH of tolyl ring~129-132
Quaternary C (C-ethynyl)~115-120
Other aromatic carbons~110-135
Methyl carbon (-CH₃)~21-23

To unequivocally assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent aromatic protons on the aniline ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the aniline ring, the ethynyl (B1212043) linker, and the p-tolyl group. For example, the methyl protons would show a correlation to the quaternary carbon of the tolyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula as C₁₅H₁₂N₂O₂.

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺253.0977
[M+Na]⁺275.0796

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would undergo characteristic fragmentation. The analysis of these fragment ions provides valuable structural information.

Plausible Fragmentation Pathways:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), leading to a significant fragment ion.

Cleavage of the alkyne bond: Fragmentation could occur at the C-C triple bond or the bonds connecting the alkyne to the aromatic rings.

Loss of methyl radical: The tolyl group could lose a methyl radical (CH₃, 15 Da).

By analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, further corroborating the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the aniline group (-NH₂), the nitro group (-NO₂), the alkyne moiety (-C≡C-), and the aromatic rings.

The primary amine of the aniline moiety would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹: one for the asymmetric and one for the symmetric N-H stretching. Additionally, a scissoring vibration for the -NH₂ group is anticipated around 1600-1650 cm⁻¹.

The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration usually appearing between 1500 and 1560 cm⁻¹ and a symmetric stretching vibration between 1335 and 1385 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment of the aromatic ring.

The carbon-carbon triple bond of the ethynyl linker is expected to produce a weak to medium absorption band in the range of 2100-2260 cm⁻¹. The substitution on both sides of the alkyne may influence the intensity of this peak. The aromatic rings will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aniline (-NH₂)Asymmetric N-H Stretch3400 - 3500
Aniline (-NH₂)Symmetric N-H Stretch3300 - 3400
Aniline (-NH₂)N-H Scissoring1600 - 1650
Nitro (-NO₂)Asymmetric N=O Stretch1500 - 1560
Nitro (-NO₂)Symmetric N=O Stretch1335 - 1385
Alkyne (-C≡C-)C≡C Stretch2100 - 2260
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The structure of this compound features an extended π-conjugated system, which includes the aniline ring, the ethynyl bridge, and the p-tolyl group. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aniline ring further influences the electronic structure.

The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions. Due to the extensive conjugation, these absorption maxima (λmax) are likely to be shifted to longer wavelengths (a bathochromic or red shift) compared to simpler substituted benzenes. For instance, 2-nitroaniline (B44862) exhibits absorption maxima around 280 nm and 410 nm. The extended conjugation in this compound would likely push these absorptions to even longer wavelengths. The spectrum may also reveal n → π* transitions, which are typically weaker and can sometimes be obscured by the more intense π → π* bands. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

Type of Electronic TransitionChromophoreExpected Absorption Range (λmax)
π → πExtended conjugated system> 400 nm
n → πNitro and Amino groupsPotentially overlapping with π → π*

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and dihedral angles, confirming the molecular geometry.

This technique would also elucidate the intermolecular interactions that govern the crystal packing. It is anticipated that the aniline -NH₂ group would participate in intermolecular hydrogen bonding with the oxygen atoms of the nitro group of neighboring molecules. These interactions play a significant role in the stability and physical properties of the crystalline solid. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules may also be observed. The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density.

Table 3: Information Obtainable from X-ray Crystallography of this compound

ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal
Space GroupSymmetry of the crystal lattice
Bond Lengths & AnglesPrecise molecular geometry
Torsion AnglesConformation of the molecule
Intermolecular InteractionsHydrogen bonding, π-π stacking
Crystal PackingArrangement of molecules in the solid state

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, the molecular formula is C₁₅H₁₂N₂O₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

The experimental results from an elemental analyzer should closely match these theoretical values to verify the purity and elemental composition of the compound.

Table 4: Theoretical Elemental Analysis Data for this compound (C₁₅H₁₂N₂O₂)

ElementSymbolAtomic MassMolar Mass of CompoundTheoretical Percentage (%)
CarbonC12.011252.27 g/mol 71.42%
HydrogenH1.008252.27 g/mol 4.79%
NitrogenN14.007252.27 g/mol 11.10%
OxygenO15.999252.27 g/mol 12.68%

Computational Chemistry and Theoretical Investigations of 2 Nitro 4 P Tolylethynyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement and guide experimental work. For a molecule such as 2-Nitro-4-(p-tolylethynyl)aniline, these methods can elucidate its three-dimensional structure, the distribution of electrons, and its reactivity profile.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.govacs.org It is particularly effective for predicting the geometric and electronic properties of organic molecules. A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Predicted Geometric Parameters for Aniline (B41778) Derivatives from DFT Calculations (Note: This table is illustrative and based on general findings for substituted anilines, not specific calculations for this compound.)

ParameterTypical Value RangeInfluence of Substituents
C-N Bond Length (Å)1.39 - 1.42Electron-withdrawing groups can slightly shorten this bond due to resonance effects.
C-NO₂ Bond Length (Å)1.47 - 1.49Relatively consistent across different nitroaromatic compounds.
C≡C Bond Length (Å)~1.20Characteristic of a carbon-carbon triple bond.
Amino Group Pyramidalization Angle (°)0 - 20Can be influenced by steric and electronic effects of ortho substituents.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. samipubco.comrsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the primary sites for accepting electrons in a reaction. mdpi.comacs.org For this compound, the presence of the electron-withdrawing nitro group and the extended π-system of the tolylethynyl group would be expected to lower the LUMO energy and raise the HOMO energy, leading to a relatively small energy gap. This would imply a higher reactivity compared to unsubstituted aniline.

Computational studies on similar compounds have shown that substituents significantly modulate the HOMO-LUMO gap. researchgate.net Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups decrease the LUMO energy, both effects leading to a smaller gap.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Related Aromatic Compounds (Note: These values are for illustrative purposes and are not specific to this compound.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.77-0.155.62
Nitrobenzene (B124822)-7.20-1.905.30
p-Nitroaniline-6.50-2.504.00

Data synthesized from general values reported in computational chemistry literature.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The ESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. echemcom.com

For this compound, an ESP map would be expected to show a strong negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or hydrogen bond donors. samipubco.com The amine group's hydrogen atoms would exhibit a positive potential, indicating their susceptibility to reaction with bases. researchgate.net The aromatic rings and the alkyne bridge would show a more complex potential distribution, influenced by the competing electronic effects of the nitro and amino groups. nih.gov The ESP map provides a holistic view of the molecule's charge landscape, which is crucial for understanding intermolecular interactions and reactivity patterns. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. acs.orgacs.org For a molecule like this compound, computational studies can shed light on its synthesis and subsequent transformations. A likely synthetic route is the palladium-catalyzed Sonogashira cross-coupling reaction. researchgate.net

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the structure and energy of transition states is a primary goal of computational reaction mechanism studies. bohrium.com

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed reaction energy profile, also known as a potential energy surface. researchgate.net This profile maps out the energetic landscape of a reaction, showing the most favorable pathway from reactants to products. rsc.org

For the Sonogashira synthesis of this compound, an energy profile would illustrate the relative energies of all the palladium-containing intermediates and the transition states that connect them. researchgate.net This allows for a comprehensive understanding of the catalytic cycle. For instance, such a study could explore different potential pathways, such as those involving different ligands on the palladium catalyst or different bases, to predict which conditions would be most efficient. acs.org Furthermore, computational modeling can be applied to understand the subsequent reactions of this compound itself, for example, the reduction of the nitro group or further functionalization of the amine. nih.govnih.gov By elucidating these pathways, computational studies can guide the design of new synthetic routes and the prediction of new reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry allows for the prediction of various spectroscopic parameters. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are routinely used to calculate NMR, IR, and UV-Vis spectra, which can then be correlated with experimental findings to validate both the theoretical models and experimental assignments.

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of a nucleus. Theoretical calculations can predict these shifts, aiding in the structural elucidation of complex molecules. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches for calculating NMR shielding tensors.

Typically, the geometry of the molecule is first optimized using a DFT method, for instance, with the B3LYP functional and a basis set like 6-311G(d,p). Following optimization, the NMR shielding constants (σ) are computed at the same or a higher level of theory. core.ac.uk The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS), using the equation: δ_i = σ_TMS - σ_i. core.ac.uk

For substituted benzenes like anilines and nitrobenzenes, this method effectively reproduces experimental trends. scm.com For example, studies on aniline show that the amino group (–NH2) increases shielding (lower ppm) at the ortho and para positions, while the meta position is less affected. core.ac.ukscm.com Conversely, an electron-withdrawing nitro group (–NO2) generally causes deshielding (higher ppm). core.ac.uk Analysis of Natural Localized Molecular Orbitals (NLMOs) can further dissect the contributions, revealing that variations in proton chemical shifts are determined by complex interactions within the σ- and π-electronic systems. core.ac.uk

Table 1: Example of Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for Aniline and Nitrobenzene. This table illustrates the typical accuracy of DFT calculations for predicting proton chemical shifts in related structures.

CompoundPositionCalculated δ (ppm)Experimental δ (ppm)
Aniline ortho-H6.776.78
meta-H7.187.18
para-H6.686.68
Nitrobenzene ortho-H8.178.16
meta-H7.697.64
para-H7.527.48
Data derived from computational studies on aniline and nitrobenzene for illustrative purposes. core.ac.uk

Infrared (IR) spectroscopy is fundamental for identifying functional groups in a molecule. Computational methods can calculate the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculations are performed on the optimized molecular geometry.

DFT methods, particularly B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are widely used for this purpose. nih.govresearchgate.net The output provides the frequencies of vibrational modes (e.g., stretching, bending, scissoring) and their corresponding IR intensities. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

For related compounds like 2-chloro-4-nitroaniline (B86195), DFT calculations have successfully assigned vibrational modes. researchgate.net Key vibrations for this compound would include the N-H stretching of the amine group, symmetric and asymmetric stretching of the nitro (NO2) group, C≡C stretching of the ethynyl (B1212043) linker, and various C-H and C-C vibrations of the aromatic rings.

Table 2: Example of Predicted IR Frequencies (cm⁻¹) for Functional Groups in Nitroaniline Derivatives. This table exemplifies typical calculated frequencies for key functional groups found in related molecules.

Vibrational ModeFunctional GroupTypical Calculated Range (cm⁻¹)
Asymmetric Stretching–NH₂3500 - 3600
Symmetric Stretching–NH₂3400 - 3500
Asymmetric Stretching–NO₂1500 - 1600
Symmetric Stretching–NO₂1300 - 1350
Scissoring–NH₂1600 - 1650
Data based on studies of 2-chloro-4-nitroaniline and p-nitroaniline for illustrative purposes. researchgate.netresearchgate.net

Theoretical calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the vertical transition energies and oscillator strengths of excited states.

The procedure involves using the optimized ground-state geometry to calculate the energies of various electronic transitions. The results provide the absorption wavelength (λ_max), which corresponds to the energy difference between the ground and excited states, and the oscillator strength (f), which relates to the intensity of the absorption band. Studies on nitroaromatic compounds like nitrobenzaldehydes show that their spectra are characterized by weak n→π* transitions and stronger π→π* transitions. uni-muenchen.de The specific transitions often involve the nitro group and the benzene (B151609) ring. uni-muenchen.de For complex systems, advanced methods like multireference second-order perturbation theory (MS-CASPT2) may be employed for higher accuracy. uni-muenchen.de

For this compound, the extended π-conjugation across the tolyl, ethynyl, and nitroaniline moieties would be expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to simpler nitroanilines. researchgate.net

Table 3: Example of Theoretical and Experimental UV-Vis Absorption Maxima (λ_max) for Related Nitroaromatic Compounds. This table demonstrates the correlation between calculated and observed absorption peaks.

CompoundSolventTheoretical λ_max (nm)Experimental λ_max (nm)Transition Type
o-Nitroaniline Ethanol~405412π→π
p-Nitroaniline Ethanol~370381π→π
o-Nitrobenzaldehyde Cyclohexane~300, ~250300-310, 251π→π*
Data derived from studies on nitroanilines and nitrobenzaldehydes for illustrative purposes. uni-muenchen.deresearchgate.netnist.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamic processes, and intermolecular interactions. nih.gov

For a molecule like this compound, MD simulations could be employed to explore several aspects of its dynamic behavior. These include:

Conformational Analysis: Investigating the rotational freedom around single bonds, such as the C-N bond of the aniline group and the bonds connecting the ethynyl linker to the aromatic rings. This helps identify the most stable conformers and the energy barriers between them.

Solvent Effects: Simulating the molecule in different solvents to understand how intermolecular interactions (e.g., hydrogen bonding with the amine and nitro groups) influence its structure and dynamics.

Crystal Packing: For solid-state applications, MD simulations can help understand how molecules pack in a crystal lattice and can predict structural and thermal motions within the crystal. researchgate.net Studies on other organic crystals show that while simulations reproduce crystal structures well, they may underestimate atomic displacement parameters. researchgate.net

MD simulations require a force field, which is a set of parameters that defines the potential energy of the system. Common force fields for organic molecules include GAFF, CHARMM, and OPLS. researchgate.net The simulation typically involves an initial energy minimization of the system, followed by an equilibration period and a production run from which trajectory data is collected and analyzed. chemmethod.comacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build a statistical model correlating the molecular structure of a compound with a specific property of interest. longdom.orgnih.gov For nitroaromatic compounds, QSPR models are frequently developed to predict properties such as thermal stability, melting point, and toxicity. longdom.orgnih.govmdpi.com

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, or quantum-chemical descriptors. Quantum-chemical descriptors are often derived from DFT calculations (e.g., at the B3LYP/6-31G(d) level) and include parameters like the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), and atomic charges. longdom.orgmdpi.comresearchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the most relevant descriptors to the property. longdom.orgscientific.net

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds). longdom.orgnih.gov

For a class of compounds including this compound, a QSPR model could be developed to predict, for instance, its thermal stability (based on decomposition enthalpy) or its potential mutagenicity, properties for which nitroaromatics are often screened. nih.govmdpi.com

Advanced Research Applications of 2 Nitro 4 P Tolylethynyl Aniline

Applications in Advanced Organic Synthesis as a Building Block

The inherent functionalities of 2-Nitro-4-(p-tolylethynyl)aniline make it a valuable and versatile building block in the field of advanced organic synthesis. The presence of the amino, nitro, and ethynyl (B1212043) groups on the aromatic ring allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures.

Precursor for Complex Polyfunctional Molecules

The structure of this compound is primed for the synthesis of complex polyfunctional molecules. The three distinct functional groups can be selectively reacted in a stepwise manner to introduce new functionalities and build molecular complexity.

The amino group (-NH₂) serves as a nucleophile and a directing group for electrophilic aromatic substitution. It can undergo diazotization, acylation, alkylation, and other reactions to introduce a variety of substituents. The nitro group (-NO₂) is a strong electron-withdrawing group that can direct nucleophilic aromatic substitution. Crucially, it can be reduced to an amino group, providing a route to diamino derivatives which are themselves valuable precursors for further functionalization. The p-tolylethynyl group (-C≡C-Tol) is a rigid, linear linker that can participate in various coupling reactions (like Sonogashira, Huisgen cycloaddition) and can be hydrated or reduced to introduce further diversity.

The strategic manipulation of these groups allows for the synthesis of molecules with tailored electronic, optical, and biological properties. While specific, complex molecules derived directly from this compound are not extensively documented in publicly available research, the known reactivity of its constituent parts makes it a highly promising starting material.

Functional GroupPotential ReactionsResulting Functionality
Amino (-NH₂)Acylation, Alkylation, DiazotizationAmides, Secondary/Tertiary Amines, Azo compounds
Nitro (-NO₂)ReductionAmino group
Ethynyl (-C≡C-)Click Chemistry, Coupling ReactionsTriazoles, Extended π-systems

Scaffold for Heterocyclic Synthesis

The ortho-positioning of the amino and ethynyl groups in this compound makes it an ideal scaffold for the synthesis of various heterocyclic compounds, particularly fused ring systems. This arrangement is characteristic of o-alkynylanilines, which are well-established precursors for indole (B1671886) synthesis through transition-metal-catalyzed cyclization. bohrium.com

For instance, palladium- or copper-catalyzed intramolecular cyclization can lead to the formation of substituted indoles. The reaction proceeds via the addition of the N-H bond of the amino group across the alkyne's triple bond. The resulting indole core would bear a nitro group and a tolyl substituent, which can be further modified. The synthesis of substituted indoles is of high importance due to their prevalence in biologically active compounds and pharmaceuticals.

Furthermore, the reactive nature of the starting material opens pathways to other heterocyclic systems. For example, reaction with suitable reagents could lead to the formation of quinolines, benzodiazepines, or other fused heterocycles, depending on the reaction conditions and the chosen reaction partner. The synthesis of related ortho-amino(alkynyl)naphthalenes has been shown to produce various heterocycles through cyclization reactions involving the amino and alkyne groups. chim.it

Reaction TypePotential Heterocyclic ProductSignificance
Intramolecular CyclizationSubstituted IndolesCore structure in many pharmaceuticals
Condensation ReactionsQuinolines, BenzodiazepinesImportant pharmacophores

Potential in Materials Science and Advanced Functional Materials

The rigid, conjugated structure of this compound, combined with its reactive functional groups, makes it a promising candidate for the development of advanced functional materials. Its potential applications span polymers, optoelectronics, and nanomaterials.

Monomer in Polymer Synthesis

Aniline (B41778) and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. jept.de The amino group of this compound can participate in oxidative polymerization to form a polymer backbone. The resulting polymer would have a unique structure, with the p-tolylethynyl and nitro groups as pendant side chains.

These side groups would significantly influence the properties of the polymer. The rigid p-tolylethynyl group could enhance thermal stability and affect the polymer's morphology and processing characteristics. The electron-withdrawing nitro group would modulate the electronic properties of the polymer backbone, potentially tuning its conductivity and redox behavior. Copolymers could also be synthesized by reacting this compound with other aniline or thiophene (B33073) derivatives to fine-tune the material's properties for specific applications. jept.dechem-soc.si

Components in Optoelectronic Materials

Molecules with extended π-conjugation, donor-acceptor character, and rigid structures are often investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound possesses these features. The amino group acts as an electron donor, while the nitro group is a strong electron acceptor. This "push-pull" system, connected through the conjugated phenyl and ethynyl bridge, can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is crucial for many optoelectronic devices.

The tolyl group provides additional conjugation and can influence the solid-state packing of the molecules, which is a critical factor for charge transport in thin-film devices. While direct application of this specific molecule in optoelectronic devices is not yet widely reported, its structural motifs are common in high-performance organic electronic materials.

Role in Nanomaterials Development

In the field of nanomaterials, there is a growing interest in using well-defined molecular building blocks to construct complex nanostructures. The rigid, rod-like shape of this compound makes it an attractive component for creating self-assembled monolayers on surfaces or for incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

The terminal amino and nitro groups can be used as anchoring points to bind to nanoparticle surfaces or to react with other monomers to form extended, porous networks. The defined length and rigidity of the molecule could help in controlling the spacing and orientation of components in a nanomaterial, which is essential for applications in catalysis, sensing, and gas storage.

Role in Chemosensing and Molecular Recognition Systems

The unique electronic and structural characteristics of this compound make it a molecule of significant interest for the development of advanced sensing technologies. Its inherent "push-pull" electronic structure is a foundational design principle for creating chromophores and fluorophores that can respond to external stimuli, including the presence of specific analytes.

The design of fluorescent probes often relies on molecules with a donor-acceptor architecture, where an electron-donating group and an electron-withdrawing group are linked by a π-conjugated bridge. In this compound, the amino group (-NH₂) acts as the donor, the nitro group (-NO₂) serves as the acceptor, and the phenyl and ethynyl components form the conjugated bridge. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for fluorescence.

While direct synthesis of probes from this compound is not widely documented, its structure is analogous to other known fluorescent dyes. For instance, the push-pull molecule N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, which combines a dimethylaniline donor with a nitro-substituted acceptor, has been successfully synthesized and utilized as a fluorescent probe for imaging lipid droplets in biological systems. osaka-u.ac.jp Similarly, research into pyrene-based derivatives, such as 4-(p-tolylethynyl)pyrene, demonstrates the utility of the tolylethynyl moiety in constructing fluorescent probes for detecting nitroaromatic explosives. researchgate.net The introduction of such groups into a fluorophore can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.net

The principle of fluorescence quenching by nitroanilines is also well-established. Studies on pyrene (B120774) and 1-methylpyrene (B1203753) fluorescence show that various nitroanilines can act as effective quenchers, with their efficiency often correlating with high polarity and hyperpolarizability. researchgate.net This quenching is often mediated by a photoinduced electron transfer (PET) process, where the excited fluorophore donates an electron to the electron-deficient nitroaniline, thus preventing radiative decay (fluorescence). researchgate.net

Table 1: Analogous "Push-Pull" Systems and Their Fluorescent Properties

CompoundDonor GroupAcceptor GroupApplication HighlightSource
N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA)Dimethylaniline2-NitrothiopheneFluorescent probe for lipid droplet imaging in cells. osaka-u.ac.jp
4-(p-tolylethynyl)pyrene (Py-ET)Pyrene (fluorophore)N/A (used to sense acceptors)Component of a probe for detecting nitroaromatic explosives. researchgate.net
4-Nitroaniline (B120555) (4-NA)AnilineNitroActs as a quencher of pyrene fluorescence. researchgate.netresearchgate.net

The detection of nitroaromatic compounds (NACs) is crucial for environmental monitoring and security applications. Many sensing strategies employ fluorescent probes that experience a change in their emission upon interaction with NACs. The primary mechanism for this detection is fluorescence quenching.

Given that this compound is itself a nitroaromatic compound, it could theoretically be detected by fluorescent sensors. The electron-deficient nature imparted by the nitro group would allow it to act as an electron acceptor, quenching the fluorescence of an electron-rich probe. Research has demonstrated that polyaromatic hydrocarbon-based compounds can serve as chemosensors for detecting NACs like 4-nitroaniline (4NA) through a "turn-off" fluorescence response. researchgate.net

Conversely, the tolylethynyl portion of the molecule is a component used in probes designed to detect other NACs. For example, novel pyrene-based derivatives, including 4-(p-tolylethynyl)pyrene (Py-ET), have been synthesized specifically for the detection of explosives like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net The sensing mechanism involves the fluorescence quenching of the pyrene-based probe upon interaction with the nitroaromatic analytes. researchgate.net This quenching is attributed to intermolecular π-π stacking interactions between the electron-rich pyrene core of the sensor and the electron-deficient NAC analyte, which facilitates the photoinduced electron transfer.

Table 2: Research Findings on Fluorescent Sensing of Nitroaromatic Compounds (NACs)

Fluorescent ProbeTarget Analyte(s)Sensing MechanismKey FindingSource
Pyrene and 1-Methylpyrene2-Nitroaniline (B44862), 4-NitroanilineFluorescence Quenching4-Nitroanilines are highly efficient quenchers due to their polarity/hyperpolarizability. researchgate.netresearchgate.net
N²,N⁴,N⁶-tris-((pyren-1-yl)methyl)-1,3,5-triazine-2,4,6-triamine4-Nitroaniline (4NA)Fluorescence QuenchingDemonstrated selective sensing of 4NA in various solvents. researchgate.net
4-(p-tolylethynyl)pyrene (Py-ET)2,4-Dinitrotoluene (DNT), 2,4,6-Trinitrotoluene (TNT)Fluorescence QuenchingThe probe's fluorescence is quenched upon interaction with NACs in solution. researchgate.net

Catalysis and Ligand Design Applications

While the amino group in aniline is a common coordinating site for metal catalysts, the presence of the strongly electron-withdrawing nitro group in this compound significantly reduces the nucleophilicity of the nitrogen atom. This deactivation makes the compound itself an unlikely candidate for use as a direct ligand in transition metal catalysis.

However, the core structure, devoid of the nitro group, is a valuable building block in catalysis. The catalytic reduction of the nitro group, a common transformation often achieved with palladium nanoparticles (PdNPs), can convert the molecule into the corresponding amine, 2-Amino-4-(p-tolylethynyl)aniline. nih.gov This resulting diamine, or more commonly, the parent compound 2-(p-tolylethynyl)aniline (B1601917), serves as a versatile precursor in sophisticated catalytic reactions.

Research has shown that 2-(p-tolylethynyl)aniline is a key substrate in copper(I)-catalyzed reactions for constructing C–N axially chiral biaryl compounds. rsc.org In these reactions, the aniline derivative condenses with another substituted arylalkyne, and the copper catalyst facilitates a complex domino sequence of cyclization and aromatization to yield functionalized 1,1′-naphthylindoles with high selectivity. rsc.org

Furthermore, derivatives of the core skeleton are instrumental in palladium-catalyzed enantioselective synthesis. For example, 2,4-dimethyl-6-(p-tolylethynyl)aniline has been used as a starting material to synthesize N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. nih.gov This transformation involves a chiral palladium-catalyzed N-allylation, highlighting the utility of the tolylethynyl aniline framework in creating molecules with specific three-dimensional structures. nih.gov

Table 3: Catalytic Applications of the (p-Tolylethynyl)aniline Skeleton

Precursor/SubstrateCatalyst SystemReaction TypeProduct ClassSource
2-(p-Tolylethynyl)anilineCuI / Cs₂CO₃Condensation / BicycloaromatizationC–N Axial Biaryl Compounds (N-Naphthyl Indoles) rsc.org
2,4-Dimethyl-6-(p-tolylethynyl)anilineChiral Palladium ComplexEnantioselective N-AllylationN-C Axially Chiral Sulfonamides nih.gov

Q & A

Basic Research Question

  • Solubility : Moderately soluble in DMSO (10–15 mg/mL) and THF; insoluble in water. Prepare stock solutions in DMSO for biological assays .
  • Stability :
    • Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the ethynyl group .
    • Protect from light to avoid nitro group photodegradation .
  • Decomposition Risks : Heating above 150°C may release toxic NOₓ gases; use fume hoods during reactions .

What strategies can be employed to mitigate competing side reactions during functionalization of this compound?

Advanced Research Question

  • Protecting Groups : Temporarily protect the amine group (e.g., acetylation) to prevent undesired nucleophilic attacks during ethynylation .
  • Catalyst Optimization : Use Pd nanoparticles with ligands (e.g., XPhos) to enhance selectivity in cross-coupling reactions .
  • Temperature Control : Maintain reactions below 80°C to minimize nitro group reduction or ethynyl polymerization .

How can researchers validate the biological activity of this compound in antimicrobial studies?

Advanced Research Question

  • Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Probes : Measure ROS (Reactive Oxygen Species) generation via fluorescence assays (e.g., DCFH-DA) to link antimicrobial activity to oxidative stress .
  • Controls : Compare with structurally similar compounds (e.g., 4-chloro-2-(p-tolylethynyl)aniline) to isolate the nitro group’s role .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.